Double-Bond Positional Isomerism Defines Distinct Metabolic Pathway Commitment: (9Z,12Z,15Z,18Z,21Z) versus (6Z,9Z,12Z,15Z,18Z) 3-Oxotetracosapentaenoyl-CoA
The (9Z,12Z,15Z,18Z,21Z)-3-oxotetracosapentaenoyl-CoA isomer and the (6Z,9Z,12Z,15Z,18Z)-3-oxotetracosapentaenoyl-CoA isomer are chemically distinct entities with different double-bond positional configurations, resulting from elongation of different precursor acyl-CoAs—docosapentaenoyl-CoA (22:5 n-3) for the (9Z) isomer versus eicosatetraenoyl-CoA (20:4 n-6) for the (6Z) isomer [1][2]. The (9Z) isomer is an intermediate specifically in the n-3 VLC-PUFA elongation pathway, whereas the (6Z) isomer belongs to the n-6 pathway. While direct kinetic comparison data (Km, kcat, Vmax) for these specific compounds against ELOVL isoforms are not available in the public literature, the pathway assignment difference constitutes class-level inference that the two isomers are not functionally interchangeable [3].
| Evidence Dimension | Double-bond positional configuration and pathway assignment |
|---|---|
| Target Compound Data | (9Z,12Z,15Z,18Z,21Z) double-bond configuration; n-3 VLC-PUFA elongation pathway intermediate |
| Comparator Or Baseline | (6Z,9Z,12Z,15Z,18Z) double-bond configuration; n-6 VLC-PUFA elongation pathway intermediate |
| Quantified Difference | Qualitative pathway divergence: n-3 versus n-6 VLC-PUFA biosynthesis |
| Conditions | Inferred from biosynthetic pathway mapping (Reactome, MetaCyc) |
Why This Matters
This matters for scientific procurement because researchers studying n-3 VLC-PUFA biosynthesis must use the (9Z) isomer to correctly model the docosapentaenoic acid-to-tetracosapentaenoic acid elongation step; use of the (6Z) isomer would interrogate an entirely different metabolic pathway.
- [1] Reactome: Elongation of docosapentaenoyl-CoA to tetracosapentaenoyl-CoA (R-HSA-2046083). View Source
- [2] KEGG PATHWAY: map01040 - Biosynthesis of unsaturated fatty acids. (9Z,12Z,15Z,18Z,21Z)-Tetracosapentaenoyl-CoA (C16167). View Source
- [3] MetaCyc: Pathway - docosahexaenoate biosynthesis IV (4-desaturase, mammals). View Source
